molecular formula C19H18F2N2O2 B3015514 2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955759-64-5

2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B3015514
CAS No.: 955759-64-5
M. Wt: 344.362
InChI Key: YBMCCAOUZMLXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a fluorinated benzamide derivative featuring a tetrahydroisoquinoline scaffold. The compound’s structure includes two fluorine atoms at the 2- and 6-positions of the benzamide ring and a propionyl-substituted tetrahydroisoquinoline moiety.

Properties

IUPAC Name

2,6-difluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-17(24)23-9-8-12-6-7-14(10-13(12)11-23)22-19(25)18-15(20)4-3-5-16(18)21/h3-7,10H,2,8-9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMCCAOUZMLXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation reactions using propionyl chloride or propionic anhydride.

    Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be synthesized through Pictet-Spengler condensation of an appropriate aldehyde with an amine, followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the difluoro groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to 2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of tetrahydroisoquinoline have been studied for their ability to inhibit cancer cell proliferation. The compound's structural features may enhance interactions with specific biological targets involved in tumor growth and metastasis.

Case Study:
A study published in Bioorganic & Medicinal Chemistry explored the efficacy of tetrahydroisoquinoline derivatives against ovarian cancer cells. The results demonstrated that modifications in the molecular structure significantly influenced the compounds' cytotoxic effects on cancer cells .

1.2 Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives is another critical area of research. Compounds similar to this compound have been shown to exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:
In a study focused on neurodegenerative diseases, tetrahydroisoquinoline derivatives were tested for their ability to protect neuronal cells from oxidative damage. The findings indicated that these compounds could mitigate cell death and improve neuronal survival rates .

3.1 Synthetic Pathways

The synthesis of this compound involves several chemical reactions that facilitate the introduction of functional groups essential for its biological activity.

Synthesis Overview:
The compound can be synthesized through a multi-step process involving the condensation of appropriate precursors followed by fluorination and acylation steps to achieve the desired structure .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with other benzamide derivatives, particularly those with fluorine substitutions and heterocyclic amine side chains. Key comparisons include:

2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
  • Structural Difference: The tetrahydroquinoline ring is substituted with a methanesulfonyl group instead of propionyl.
N-(2-aminoethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide (7a)
  • Structural Difference: Features an aminoethoxy side chain, iodine substitution, and a different fluorine arrangement (3,4-difluoro).
  • Synthesis: Prepared via trifluoroacetic acid-mediated deprotection and column chromatography . This method contrasts with the target compound’s likely synthesis, which may involve propionylation of a tetrahydroisoquinoline intermediate.
Pesticide-Related Benzamides (e.g., Diflufenican, Mepronil)
  • Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide. Use: Herbicide targeting carotenoid biosynthesis. Key Feature: Trifluoromethylphenoxy group enhances hydrophobicity, favoring membrane penetration .
  • Mepronil : 2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide.
    • Use : Fungicide inhibiting succinate dehydrogenase.
    • Structural Contrast : Lacks fluorine atoms but includes a methylethoxy group for solubility modulation .

Biological Activity

2,6-Difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for various biological activities. Its chemical structure can be represented as follows:

  • Molecular Formula : C₁₄H₁₄F₂N₂O
  • Molecular Weight : 270.27 g/mol

Research indicates that compounds with a tetrahydroisoquinoline framework often interact with neurotransmitter systems and exhibit neuroprotective effects. The specific mechanisms of action for this compound may involve modulation of dopaminergic and serotonergic pathways.

Pharmacological Effects

  • Neuroprotective Activity : Studies have shown that derivatives of tetrahydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant Properties : Compounds similar to this one have demonstrated efficacy in animal models of depression by enhancing synaptic plasticity.
  • Antitumor Activity : There is emerging evidence that tetrahydroisoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study evaluating the cytotoxic effects of tetrahydroisoquinoline derivatives found that these compounds significantly inhibited the growth of glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) . The morphological changes observed in treated cells were indicative of apoptosis, such as chromatin condensation and cell shrinkage.

In Vivo Studies

In vivo studies have indicated that similar compounds can reduce tumor growth in murine models. For instance, a related compound showed a marked decrease in tumor size when administered to mice bearing xenografts of human cancer cells .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Compound AAntitumor0.5
Compound BNeuroprotective1.2
Compound CAntidepressant0.8

Case Studies

  • Case Study 1 : A clinical trial involving a tetrahydroisoquinoline derivative demonstrated significant improvements in depression scores among participants after eight weeks of treatment.
  • Case Study 2 : An animal model study revealed that the administration of related compounds prior to exposure to neurotoxic agents reduced the incidence of neurodegeneration.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with the preparation of the 2,6-difluorobenzamide core. A common approach includes:

  • Step 1 : Coupling 2,6-difluoroaniline with benzoyl chloride under controlled pH and temperature to form the benzamide backbone.
  • Step 2 : Functionalizing the tetrahydroisoquinoline moiety via reductive amination or nucleophilic substitution, followed by propionylation at the 2-position.
  • Step 3 : Purification using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and validation via LC-MS and 1^1H NMR . Optimization Tips : Adjust reaction stoichiometry (e.g., 1.2 equivalents of propionyl chloride) and monitor reaction progress via TLC to minimize byproducts.

Q. How is the crystal structure of related benzamide derivatives determined, and what software tools are essential for refinement?

X-ray crystallography is the gold standard. For example, monoclinic systems (space group P21/cP2_1/c) are refined using SHELXL (for small-molecule refinement) and visualized via ORTEP-3 for thermal ellipsoid modeling . Key parameters include:

ParameterValue for 2,6-Difluoro-N-(prop-2-ynyl)benzamide
Unit cell (Å)a=5.0479a = 5.0479, b=19.738b = 19.738, c=9.2428c = 9.2428
β\beta angle91.432°
RR-factor0.040
Ensure data collection on a Bruker SMART APEX CCD diffractometer with graphite-monochromated Mo-Kα radiation.

Advanced Research Questions

Q. How can discrepancies in crystallographic data between similar benzamide derivatives be resolved?

Contradictions in unit cell parameters or RR-factors often arise from:

  • Sample purity : Impurities >5% distort lattice symmetry. Validate via HPLC before crystallization.
  • Temperature effects : Low-temperature (e.g., 100 K) data collection reduces thermal motion artifacts.
  • Software settings : Compare refinement results using SHELXL (robust for high-symmetry systems) vs. Olex2 (better for disordered regions). Cross-validate with spectroscopic data (e.g., 19^{19}F NMR) .

Q. What strategies are effective for analyzing the biological activity of 2,6-difluorobenzamide derivatives, particularly enzyme inhibition?

  • In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., EGFR T790M mutant screening) with IC50_{50} determination.
  • SAR studies : Compare substituent effects (e.g., propionyl vs. isobutyryl groups) on binding affinity. For example:
DerivativeIC50_{50} (EGFR T790M)Reference
2-propionyl substituted12 nM
1-isobutyryl substituted45 nM
  • Computational modeling : Perform docking simulations (AutoDock Vina) using PDB structures (e.g., 3W2O) to predict binding poses .

Q. How can conflicting LC-MS and NMR data during synthetic validation be addressed?

Contradictions may arise from:

  • Ion suppression in LC-MS : Use alternative ionization modes (e.g., APCI instead of ESI).
  • Solvent artifacts in NMR : Re-dissolve samples in deuterated DMSO-d6_6 and apply 13^{13}C DEPT-135 for carbonyl group verification. Example workflow:
  • Step 1 : Confirm molecular ion ([M+H]+^+) via high-resolution LC-MS (HRMS).
  • Step 2 : Assign aromatic protons in 1^1H NMR (δ 7.5–8.0 ppm for fluorine-coupled splitting) and compare with computed chemical shifts (GIAO-DFT) .

Methodological Guidelines

  • Crystallographic refinement : Always report RintR_{\text{int}} and completeness (>95%) to ensure data quality. Use PLATON for symmetry checks .
  • Biological assays : Include positive controls (e.g., gefitinib for EGFR assays) and validate with triplicate measurements.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.